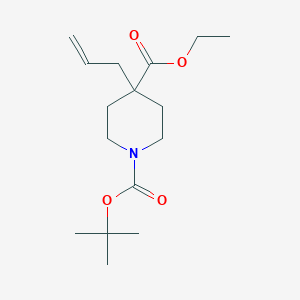

1-Boc-4-烯丙基-4-哌啶羧酸乙酯

概述

描述

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the empirical formula C16H27NO4 . It is a heterocyclic building block used in various chemical reactions . The compound is also known as 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate, and Ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate .

Molecular Structure Analysis

The molecular weight of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is 297.39 g/mol . The SMILES string representation of the molecule isCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C . The InChI key for the compound is FOOVEGXEARQUBR-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is used as a reactant for the synthesis of T-type calcium channel antagonists . More specific information about its chemical reactions could not be found.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a refractive index of 1.4676 and a density of 1.020 g/mL at 25°C . The boiling point is between 130-135°C at 1.5 mmHg .科学研究应用

T型钙通道拮抗剂的合成

该化合物用作T型钙通道拮抗剂合成的反应物 。这些通道是治疗各种神经系统疾病(包括癫痫和疼痛)的重要靶点。调节这些通道的能力可以导致新的治疗剂的开发。

有机合成中间体

由于其结构特征,该化合物在有机合成中用作中间体 。其保护的哌啶和羧酸酯基团使其在进一步的化学转化中用途广泛,能够生成各种复杂的分子。

肽合成中的保护基团

该化合物中的叔丁氧羰基(Boc)基团通常用作肽合成中胺的保护基团 。这允许在温和的酸性条件下选择性地脱保护胺,而不影响其他敏感的官能团。

材料科学应用

在材料科学中,该化合物可以用于合成聚合物或可以掺入材料以改善机械性能或获得新功能的小分子 。

催化研究

1-Boc-4-烯丙基-4-哌啶羧酸乙酯可用于催化研究,以研究新的催化过程或合成用于金属催化反应的配体 。其结构成分可以与金属结合,促进各种催化转化。

药物研究

在药物研究中,该化合物对于开发新药具有重要价值。 其哌啶环是药物化学中的常见基序,对该核心结构的修饰可以导致具有潜在药理活性的化合物 。

生物偶联技术

烯丙基的存在允许使用生物偶联技术,其中该化合物可以与生物分子连接,用于靶向药物递送或诊断目的 。

环境化学

安全和危害

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that it’s used as a reactant for the synthesis of T-type calcium channel antagonists . This suggests potential applications in the development of new drugs for conditions related to calcium channel function.

作用机制

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .

Target of Action

The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVEGXEARQUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584846 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146603-99-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146603-99-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)

![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)